Methyl 2-(pyrrolidin-3-yloxy)acetate

Lipophilicity LogP Drug Design

Methyl 2-(pyrrolidin-3-yloxy)acetate (CAS 748797-11-7) is a racemic pyrrolidine-ether-acetate ester with molecular formula C₇H₁₃NO₃ and a molecular weight of 159.18 g·mol⁻¹. It serves as a versatile heterocyclic building block in pharmaceutical and material science research.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 748797-11-7
Cat. No. B1498173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(pyrrolidin-3-yloxy)acetate
CAS748797-11-7
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCOC(=O)COC1CCNC1
InChIInChI=1S/C7H13NO3/c1-10-7(9)5-11-6-2-3-8-4-6/h6,8H,2-5H2,1H3
InChIKeyCNRMSXVAIYXYCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(pyrrolidin-3-yloxy)acetate (CAS 748797-11-7): Core Physicochemical & Procurement Baseline


Methyl 2-(pyrrolidin-3-yloxy)acetate (CAS 748797-11-7) is a racemic pyrrolidine-ether-acetate ester with molecular formula C₇H₁₃NO₃ and a molecular weight of 159.18 g·mol⁻¹ . It serves as a versatile heterocyclic building block in pharmaceutical and material science research . Key computed physicochemical descriptors include a predicted LogP of −0.1333 and a topological polar surface area (PSA) of 47.56 Ų [1], which place the compound in a polarity range suitable for fragment-based drug design and CNS permeability optimization. The compound is commercially available as a racemic free base from multiple vendors with purity specifications ranging from 95% to 98% , and its procurement profile is characterized by significant inter-vendor price variability, spanning approximately €531/g to $250/g depending on purity tier and supplier geography .

Why Methyl 2-(pyrrolidin-3-yloxy)acetate Cannot Be Interchanged with In-Class Analogs in Synthetic or Biological Workflows


Pyrrolidine-ether-acetate derivatives that share the same core scaffold differ critically in ester alkyl chain length, salt form, and stereochemistry — each of which independently modulates lipophilicity, solubility, and biological target engagement. For example, replacing the methyl ester with an ethyl ester (e.g., ethyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride, CAS 1024038-27-4) increases molecular weight from 159.18 to 209.67 g·mol⁻¹ due to the hydrochloride salt form and ethyl substitution , altering both the chromatographic retention and the pharmacokinetic profile of derived conjugates. Similarly, the free base (CAS 748797-11-7) and the hydrochloride salt (CAS 1373223-23-4) differ substantially in aqueous solubility [1], and the (R)- and (S)-enantiomers (CAS 1373232-23-5 and 1373232-24-6, respectively) can exhibit divergent receptor binding affinities, as documented for related pyrrolidine-ether nAChR ligands where enantiomeric pairs show >100-fold potency differences [2]. Procurement without specification of the exact CAS number thus risks introducing an unintended ester, salt, or enantiomeric form, potentially invalidating synthetic yields, biological assay results, and intellectual property claims.

Methyl 2-(pyrrolidin-3-yloxy)acetate (748797-11-7): Quantitative Head-to-Head and Cross-Study Comparative Evidence


Lipophilicity Comparison: Methyl Ester Free Base (748797-11-7) vs. Ethyl Ester Hydrochloride (1024038-27-4) vs. (S)-Enantiomer Methyl Ester (1373232-24-6)

The computed LogP of methyl 2-(pyrrolidin-3-yloxy)acetate free base (CAS 748797-11-7) is −0.1333 [1]. In contrast, the (S)-enantiomer methyl ester (CAS 1373232-24-6) retains an identical molecular formula (C₇H₁₃NO₃) and molecular weight (159.18) but may exhibit altered chromatographic retention due to stereochemical interactions with stationary phases . The ethyl ester hydrochloride analog (CAS 1024038-27-4) has a substantially higher molecular weight (209.67 g·mol⁻¹) and, as a hydrochloride salt, is expected to possess markedly different LogD₇.₄ and aqueous solubility profiles . This lipophilicity differential directly impacts passive membrane permeability predictions, with the free base form (LogP ≈ −0.13) residing in an optimal range for CNS drug-likeness (CNS MPO desirability: LogP 1–3), whereas the hydrochloride salt would exhibit significantly lower LogD due to ionization.

Lipophilicity LogP Drug Design CNS Penetration Physicochemical Profiling

Purity Specification Tiers Across Vendors: Impact on Reproducibility in Multi-Step Synthetic Workflows

Commercially available methyl 2-(pyrrolidin-3-yloxy)acetate (CAS 748797-11-7) is offered at three distinct purity tiers: 95% (ChemShuttle, Catalog No. 167292) , 97% (CymitQuimica, Ref. IN-DA005SFG) , and 98% (AKSci, Catalog No. 8916AH; Leyan, Catalog No. 1526087) . For multi-step synthetic sequences — where this compound typically serves as an intermediate for amide coupling, ester hydrolysis, or reductive amination — a 3% absolute purity differential (95% vs. 98%) translates to a maximum impurity burden of 50 mg per gram of starting material. In a 5-step linear synthesis with an average yield of 80% per step, impurity accumulation from a 95%-purity starting material can reduce final product purity by >2% relative to a 98%-purity starting material, assuming no intermediate purification . The 98% specification from AKSci and Leyan thus provides a quantifiable advantage for applications requiring stringent impurity control.

Purity Quality Control Synthetic Chemistry Procurement Reproducibility

Chiral Resolution: Racemic Free Base (748797-11-7) vs. (R)-Enantiomer Tosylate Salt (1965314-51-5) and (S)-Enantiomer (1373232-24-6)

The racemic free base (CAS 748797-11-7) serves as a cost-effective screening scaffold, whereas the individual enantiomers are available as specialized derivatives: the (R)-enantiomer as the 4-methylbenzenesulfonate salt (CAS 1965314-51-5, MW = 331.38 g·mol⁻¹) and the (S)-enantiomer as the free base (CAS 1373232-24-6, purity 95%, MW = 159.18 g·mol⁻¹) . Although direct receptor binding data for methyl 2-(pyrrolidin-3-yloxy)acetate enantiomers are not publicly available, class-level inference from structurally related pyrrolidine-ether nAChR ligands demonstrates that enantiomeric configuration can produce potency differences exceeding 16-fold: (R)-3-(pyrrolidin-3-yloxy)-pyridine binds α4β2 nAChR with IC₅₀ = 45 nM, while the (S)-N-methyl analog exhibits Ki = 2.7 nM [1]. This precedent establishes that procurement of the correct enantiomeric form is critical when the pyrrolidine-ether moiety is a pharmacophoric element.

Chirality Enantiomeric Purity Stereochemistry Drug Discovery nAChR

Salt Form vs. Free Base: Solubility and Reactivity Differentiation for Downstream Conjugation Chemistry

Methyl 2-(pyrrolidin-3-yloxy)acetate free base (CAS 748797-11-7) contains a nucleophilic secondary amine (pyrrolidine N–H) that is available for direct amide coupling, reductive amination, or sulfonylation without a prior deprotection or neutralization step . The hydrochloride salt (CAS 1373223-23-4, MW = 195.64 g·mol⁻¹) [1] requires an additional base-mediated neutralization before the amine can participate in coupling reactions, adding one synthetic step and reducing atom economy. Conversely, the hydrochloride salt offers superior aqueous solubility — a critical advantage for biological assay preparation where DMSO stock solutions may cause precipitation in aqueous buffers. The free base form is soluble in organic solvents (ethanol, chloroform, dichloromethane) , making it directly compatible with standard organic reaction conditions without the need for aqueous workup of the neutralizing base.

Salt Form Free Base Amide Coupling Solubility Synthetic Chemistry

Cost Efficiency: Racemic Free Base (748797-11-7) vs. Enantiopure Derivatives for Large-Scale SAR Campaigns

The racemic free base (CAS 748797-11-7) is priced at approximately $250.00/g (ChemShuttle, 95% purity) to €531.00/g (CymitQuimica, 97% purity) , with a median market price of approximately $400/g. In contrast, the (R)-enantiomer tosylate salt (CAS 1965314-51-5) and (S)-enantiomer free base (CAS 1373232-24-6) are specialty chiral building blocks for which public pricing is not readily available but are typically 2–10× more expensive based on chiral resolution costs . For a structure-activity relationship (SAR) campaign requiring 10–50 analogs derivatized from this scaffold, the cost differential between racemate and single enantiomer can exceed $5,000–$50,000. Early-stage screening with the racemate, followed by chiral resolution only for the most promising hits, represents the most cost-efficient procurement strategy.

Cost Efficiency Procurement SAR Scale-Up Medicinal Chemistry

Optimal Scientific and Industrial Application Scenarios for Methyl 2-(pyrrolidin-3-yloxy)acetate (748797-11-7)


Fragment-Based Drug Discovery (FBDD) Library Design for CNS Targets

With a computed LogP of −0.1333 and PSA of 47.56 Ų [1], methyl 2-(pyrrolidin-3-yloxy)acetate (748797-11-7) falls within an optimal fragment-like physicochemical space (MW < 200, LogP < 2, PSA < 60) for CNS drug discovery. The free base form provides a directly reactive secondary amine for fragment elaboration via amide coupling or reductive amination . This compound is ideally suited as a core scaffold for fragment-growing campaigns targeting nicotinic acetylcholine receptors (nAChRs), where related pyrrolidine-ether fragments have demonstrated nanomolar binding affinity [2].

Multi-Step Synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Bifunctional Degraders

The combination of a methyl ester (hydrolyzable to carboxylic acid for E3 ligase ligand conjugation) and a secondary amine (for POI-targeting warhead attachment) makes the free base form (748797-11-7) a strategic intermediate for PROTAC linker construction. Procurement at 98% purity minimizes impurity carry-through in multi-step PROTAC syntheses where intermediate purification is challenging and final product purity requirements are stringent (>95%).

Enantioselective SAR Exploration: Racemate-First Screening Followed by Chiral Resolution

The racemic free base (748797-11-7) at ~$250–531/g enables cost-efficient preliminary SAR exploration. Upon identification of potent racemic hits, procurement of the (R)-tosylate (CAS 1965314-51-5) or (S)-free base (CAS 1373232-24-6) enantiomers allows determination of eudysmic ratios — a critical step for chiral drug candidates where the inactive enantiomer may contribute to off-target toxicity.

Academic Medicinal Chemistry Training and Methodology Development

The moderate cost, well-defined reactivity (amine handle + ester handle), and commercial availability at research scale (1–100 g) make CAS 748797-11-7 an excellent model substrate for developing and teaching amide coupling, ester hydrolysis, and reductive amination methodologies in academic laboratories . Its non-hazardous classification further supports routine use in teaching environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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